Ethyl 2-fluoro-6-(trifluoromethyl)isonicotinate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 2-fluoro-6-(trifluoromethyl)-4-pyridinecarboxylate, with the alternative designation of 4-pyridinecarboxylic acid, 2-fluoro-6-(trifluoromethyl)-, ethyl ester. The compound is officially registered under Chemical Abstracts Service number 1227572-09-9, providing a unique identifier for this specific molecular structure.

The molecular formula is established as C₉H₇F₄NO₂, indicating a composition that includes nine carbon atoms, seven hydrogen atoms, four fluorine atoms, one nitrogen atom, and two oxygen atoms. The molecular weight has been consistently reported as 237.152 atomic mass units, with slight variations in precision across different sources ranging from 237.15 to 237.152. The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotopes, is precisely determined as 237.041291 atomic mass units.

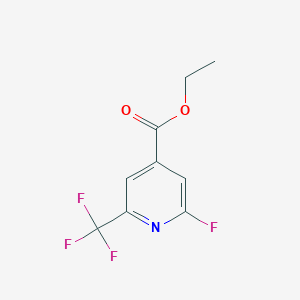

The structural framework consists of a pyridine ring system bearing two distinct fluorine-containing substituents: a single fluorine atom at the 2-position and a trifluoromethyl group at the 6-position, with an ethyl ester functionality attached to the carboxylic acid group at the 4-position. This particular substitution pattern creates a highly electron-deficient aromatic system due to the cumulative electron-withdrawing effects of the fluorine substituents.

Structural Elucidation via Spectroscopic Techniques (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides critical structural information for this compound, particularly through proton and fluorine nuclear magnetic resonance techniques. Fluorine nuclear magnetic resonance spectroscopy is particularly valuable for this compound due to the presence of four fluorine atoms in distinctly different chemical environments. The fluorine chemical shifts are highly sensitive to local electronic environments, making fluorine nuclear magnetic resonance an excellent probe for structural characterization.

The compound contains two types of fluorine environments: the single fluorine atom at the 2-position of the pyridine ring and the three equivalent fluorine atoms in the trifluoromethyl group at the 6-position. These fluorine atoms are expected to exhibit characteristic chemical shifts that differ significantly due to their distinct electronic environments. Fluorine atoms directly attached to aromatic rings typically appear in different regions compared to those in trifluoromethyl groups, with trifluoromethyl groups generally showing chemical shifts around -60 to -80 parts per million relative to trichlorofluoromethane.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 237, corresponding to the molecular weight of the compound. The fragmentation pattern would be expected to show characteristic losses associated with the ethyl ester functionality and the trifluoromethyl group. The high electronegativity of fluorine atoms influences the fragmentation behavior, often leading to stable fluorinated fragments that can provide structural confirmation.

Fourier transform infrared spectroscopy would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbonyl stretch of the ester group would appear in the region typical of aromatic esters, while carbon-fluorine stretching vibrations would be observed in the fingerprint region. The presence of multiple fluorine atoms creates a complex pattern of carbon-fluorine stretching modes that serve as a fingerprint for the compound.

Crystallographic Analysis and Conformational Studies

While specific crystallographic data for this compound was not available in the provided sources, the molecular structure can be analyzed based on known conformational preferences of similar fluorinated pyridine derivatives. The presence of fluorine substituents significantly influences the molecular geometry and intermolecular interactions due to the high electronegativity and small size of fluorine atoms.

The trifluoromethyl group at the 6-position of the pyridine ring adopts a characteristic tetrahedral geometry, with the carbon-fluorine bonds oriented to minimize steric interactions with adjacent substituents. The fluorine atom at the 2-position lies in the plane of the pyridine ring, contributing to the overall electronic distribution of the aromatic system. The ethyl ester group at the 4-position can adopt various conformations, with the preferred conformation influenced by both steric and electronic factors.

Computational chemistry data available for related compounds suggests that the compound exhibits specific topological polar surface area values and logarithmic partition coefficient values that reflect its lipophilic character enhanced by fluorine substitution. The presence of multiple fluorine atoms increases the lipophilicity while maintaining hydrogen bonding acceptor properties through the ester oxygen atoms.

Comparative Analysis with Isonicotinate Derivatives

This compound belongs to a broader family of fluorinated isonicotinate esters that exhibit varying degrees of fluorine substitution and different substitution patterns. Comparative analysis with related compounds reveals the unique properties imparted by the specific fluorine substitution pattern.

Ethyl 2,6-bis(trifluoromethyl)nicotinate, with molecular formula C₁₀H₇F₆NO₂ and molecular weight 287.16, represents a more heavily fluorinated analog where both the 2- and 6-positions bear trifluoromethyl groups. This compound exhibits enhanced lipophilicity compared to this compound due to the additional trifluoromethyl group, as evidenced by its higher logarithmic partition coefficient of 3.2959 compared to lower values for less fluorinated derivatives.

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate, with molecular formula C₁₀H₁₀F₃NO₂ and molecular weight 233.19, provides insight into the electronic effects of different substituents at the 2-position. The replacement of the fluorine atom with a methyl group reduces the electron-withdrawing character of the substituent, resulting in different electronic properties and reactivity patterns. The boiling point of this methyl analog is reported as 229°C, with a density of 1.248 grams per cubic centimeter.

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| This compound | C₉H₇F₄NO₂ | 237.15 | Single F at position 2 |

| Ethyl 2,6-bis(trifluoromethyl)nicotinate | C₁₀H₇F₆NO₂ | 287.16 | Trifluoromethyl at position 2 |

| Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | C₁₀H₁₀F₃NO₂ | 233.19 | Methyl at position 2 |

| Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate | C₉H₇ClF₃NO₂ | 253.60 | Chlorine at position 2 |

Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate, with molecular formula C₉H₇ClF₃NO₂ and molecular weight 253.604, demonstrates the effect of halogen substitution at the 2-position. The chlorine atom, being larger and less electronegative than fluorine, provides different steric and electronic influences on the molecular properties. This compound serves as an important comparator for understanding the specific contributions of fluorine versus other halogens in this molecular framework.

The comparative analysis reveals that this compound occupies a unique position in this series of compounds, combining the strong electron-withdrawing effects of both fluorine and trifluoromethyl substituents while maintaining a relatively compact molecular structure. The specific substitution pattern creates a highly polarized pyridine ring system with enhanced reactivity toward nucleophilic processes and potential applications in medicinal chemistry where fluorine substitution is often employed to modulate biological activity and metabolic stability.

Properties

IUPAC Name |

ethyl 2-fluoro-6-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO2/c1-2-16-8(15)5-3-6(9(11,12)13)14-7(10)4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIXLMPDSMTCEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601200196 | |

| Record name | Ethyl 2-fluoro-6-(trifluoromethyl)-4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227572-09-9 | |

| Record name | Ethyl 2-fluoro-6-(trifluoromethyl)-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227572-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-fluoro-6-(trifluoromethyl)-4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of Isonicotinic Acid Derivatives

Primary Methodology:

The most common approach involves esterifying isonicotinic acid derivatives bearing fluorine and trifluoromethyl groups. This process typically employs ethanol as the alcohol component, with sulfuric acid or other acid catalysts facilitating ester formation.

- Reflux in ethanol

- Catalytic amount of sulfuric acid or alternative dehydrating agents

- Reaction time: 4–8 hours depending on scale and conditions

- Temperature: approximately 80°C

Reaction Scheme:

$$

\text{2-Fluoro-6-(trifluoromethyl)isonicotinic acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 2-fluoro-6-(trifluoromethyl)isonicotinate}

$$

Research Findings:

This method yields high purity products with yields typically exceeding 70%, especially when optimized with excess ethanol and controlled reaction times.

Fluorination of Precursor Pyridine Compounds

Alternative Approach:

Fluorination of suitably substituted pyridine precursors, such as 2-trifluoromethyl-3-nitropyridine, using nucleophilic fluorinating agents like tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., acetonitrile, DMSO).

- Reflux at 80–100°C

- Use of TBAF (78.3 g per 19.2 g of precursor)

- Reaction time: approximately 8 hours

- Solvent: acetonitrile, DMSO, or DMF

Reaction Scheme:

$$

\text{2-Trifluoromethyl-3-nitropyridine} + \text{TBAF} \rightarrow \text{2-Fluoro-6-(trifluoromethyl)pyridine}

$$

- Yields range from 71% to 80% depending on solvent choice and reaction parameters

- DMSO as solvent tends to improve yield and purity, with minimal residual DMF contamination

Multi-step Synthesis via Nucleophilic Substitution

Methodology:

Starting from halogenated pyridine intermediates, nucleophilic substitution replaces halogens with fluorine atoms. For example, 2-trifluoromethyl-3-nitropyridine can be converted to the fluorinated derivative via fluoride ion attack.

- Reflux under nitrogen atmosphere

- Use of tetrabutylammonium fluoride or similar fluorinating agents

- Reaction times: approximately 8 hours

- Solvent: acetonitrile, DMSO, or DMF

- High yields (up to 80%) with proper control of temperature and reagent equivalents

- Purification by extraction and distillation yields analytically pure products

Data Table: Summary of Preparation Methods

| Method | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Esterification | Isonicotinic acid derivative | Sulfuric acid or dehydrating agent | Ethanol | Reflux (~80°C) | 4–8 hours | 70–85% | Widely used, scalable |

| Fluorination | 2-Trifluoromethyl-3-nitropyridine | Tetrabutylammonium fluoride | Acetonitrile / DMSO | Reflux (~80–100°C) | 8 hours | 71–80% | High yield, solvent-dependent |

| Nucleophilic substitution | Halogenated pyridine | TBAF | DMSO / Acetonitrile | Reflux (~80°C) | 8 hours | Up to 80% | Effective for selective fluorination |

Research Findings and Optimization Strategies

- Reaction Monitoring: Use of TLC, HPLC, and LC-MS to monitor conversion rates and purity during synthesis.

- Yield Enhancement: Excess fluorinating agent and optimized solvent choice (DMSO > acetonitrile) improve yields.

- Purification: Extraction, washing, and distillation are standard for isolating high-purity products.

- Stability Considerations: Storage under inert atmosphere at low temperature minimizes degradation, especially of fluorinated intermediates.

Chemical Reactions Analysis

Ethyl 2-fluoro-6-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Synthetic Intermediate: Ethyl 2-fluoro-6-(trifluoromethyl)isonicotinate serves as a crucial building block in the synthesis of complex organic molecules. Its trifluoromethyl group enhances its reactivity, making it valuable in the development of pharmaceuticals and agrochemicals.

2. Biology:

- Biological Activities: The compound is studied for its potential antimicrobial and anticancer properties. Research indicates that it can inhibit specific enzymes and bind to receptors, influencing various biological pathways.

3. Medicine:

- Therapeutic Potential: Ongoing research explores its role as a therapeutic agent for diseases such as cancer and infections. Its unique structure allows for modulation of enzyme activities and receptor signaling pathways, potentially leading to significant therapeutic effects.

4. Industry:

- Specialty Chemicals Production: The compound is utilized in the production of specialty chemicals, contributing to advancements in industrial processes. Its unique properties facilitate the development of new materials and formulations.

Case Studies

Several case studies highlight the potential applications of this compound:

1. Antibacterial Screening:

In studies screening various derivatives for antibacterial activity against standard antibiotics, this compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.

2. Cytotoxicity Assessment:

In vitro studies assessed the cytotoxic effects on human monocytic cell lines (U937, THP-1), revealing significant antiproliferative effects with IC₅₀ values comparable to standard chemotherapeutic agents.

3. Inflammatory Response Modulation:

Research involving animal models showed that compounds similar to this compound effectively reduced markers of inflammation, indicating potential therapeutic uses in inflammatory disorders.

Mechanism of Action

The mechanism of action of Ethyl 2-fluoro-6-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. Its effects are mediated through the modulation of enzyme activities, receptor binding, and alterations in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include ethyl esters of substituted pyridinecarboxylates, differing in halogen substituents (F, Cl, Br), alkyl groups (e.g., -CH₃), or trifluoromethyl positioning. Below is a detailed analysis of its key similarities and differences with these analogs.

Substituent Effects on Electronic and Physical Properties

Table 1: Comparative Analysis of Ethyl-Substituted Pyridinecarboxylates

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl group in this compound enhances electron deficiency at the pyridine ring, making it more reactive toward nucleophilic substitution compared to methyl-substituted analogs (e.g., Ethyl 2-chloro-6-methylisonicotinate) .

- Steric and Lipophilic Effects: Fluorine’s small atomic radius minimizes steric hindrance compared to bulkier halogens like bromine or chlorine.

- Thermal Stability : Fluorine’s strong C-F bond contributes to higher thermal stability relative to chloro or bromo analogs, which may degrade under harsh conditions .

Biological Activity

Ethyl 2-fluoro-6-(trifluoromethyl)isonicotinate is a fluorinated pyridine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique chemical structure and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorine atom and a trifluoromethyl group, which significantly influence its chemical reactivity and biological interactions. The presence of these fluorinated groups enhances the compound's lipophilicity and binding affinity to various biological targets, making it a valuable candidate for drug development and other applications .

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, including enzymes and receptors. The fluorinated groups enhance the compound's ability to modulate enzyme activities and receptor signaling pathways. This modulation can lead to various biological effects, such as:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic processes, affecting cellular functions.

- Receptor Binding : It can bind to certain receptors, altering their signaling pathways and influencing physiological responses .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Its effectiveness against various bacterial strains has been investigated, showing potential as a therapeutic agent in treating infections. For instance, studies have reported significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

Anticancer Potential

The compound is also being explored for its anticancer properties. Preliminary studies have demonstrated cytotoxic effects on cancer cell lines, indicating that it may interfere with cancer cell proliferation. The mechanism behind this activity may involve apoptosis induction or cell cycle arrest .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations (less than 50 µg/mL) .

- Cytotoxicity in Cancer Cells : In another investigation focusing on human leukemia cells (CEM), this compound demonstrated an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutic agents .

Comparison with Similar Compounds

This compound can be compared with other fluorinated nicotinate derivatives to understand its unique properties better:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 2-fluoro-3-(trifluoromethyl)isonicotinate | Structure | Antimicrobial, anticancer |

| Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate | Structure | Potential enzyme inhibitor |

| Ethyl 4-chloro-2-methyl-6-(trifluoromethyl)nicotinate | Structure | Antimicrobial, anti-inflammatory |

Q & A

Q. What controls are essential when testing this compound in biological systems to avoid false positives?

Q. How can researchers mitigate batch-to-batch variability in synthetic yields?

- Methodological Answer : Standardize reaction conditions (temperature, solvent purity) and pre-treat starting materials (e.g., recrystallization). Implement quality control (QC) thresholds (e.g., ≥95% HPLC purity) for intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.